molecular formula C9H22O3Si B13934045 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 85951-08-2

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B13934045
CAS No.: 85951-08-2
M. Wt: 206.35 g/mol
InChI Key: HLZIALBLRJXNQN-UHFFFAOYSA-N
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Description

Its structure features a tert-butyldimethylsilyl (TBDMS) group attached to the third hydroxyl oxygen, replacing the hydrogen atom. This modification significantly alters the compound’s physicochemical properties, including increased hydrophobicity and stability under acidic or basic conditions compared to unmodified diols .

The TBDMS group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its resistance to hydrolysis in mildly acidic or basic environments. The compound’s specific rotation ([α]D: -75.8 in methanol) indicates its chiral nature, which is critical in stereoselective synthesis . Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers where controlled deprotection is required.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZIALBLRJXNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464724
Record name 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85951-08-2
Record name 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1,2-propanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1,2-Propanediol+TBDMS-ClBase1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{1,2-Propanediol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} 1,2-Propanediol+TBDMS-ClBase​1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations of other functional groups in the molecule.

    Reduction: The compound itself is not typically reduced, but the TBDMS group can be removed under reductive conditions.

    Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reductive removal of the TBDMS group can be achieved using reagents like TBAF (Tetrabutylammonium fluoride).

    Substitution: Nucleophiles such as alcohols or amines can replace the TBDMS group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group in 1,2-propanediol can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible, allowing for the selective deprotection and functionalization of the hydroxyl group at a later stage in the synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- with structurally analogous 1,2-propanediol derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications Reference
1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- TBDMS-O- ~248.4 (calculated) Hydrophobic, stable to acidic/basic conditions, chiral Protecting group in synthesis; chiral intermediates
1,2-Propanediol, 3-[2-(2-propen-1-yloxy)phenoxy]- Allyloxy-phenoxy 224.10 (Exact Mass) Polar, reactive allyl group Potential crosslinker in polymers; photoresist materials
1,2-Propanediol, 3-[(pentadecafluorooctyl)oxy]- C8F15CH2-O- ~530 (estimated) Highly hydrophobic, oleophobic, chemically inert Surfactants; water-repellent coatings
1,2-Propanediol, 3-(p-(dimethylamino)phenoxy) p-(NMe2)phenoxy 211.26 Basic amine group, pH-sensitive solubility Drug delivery systems; pH-responsive materials
1,2-Propanediol, 3-(2-ethylhexyloxy) Branched C8-alkyl ~174.2 (estimated) Low polarity, plasticizing effect Plasticizers; lubricant additives
1,2-Propanediol, 3-(menthyloxy) Menthyl-O- ~272.4 (estimated) Bulky terpene-derived group, chiral Flavor/fragrance industry; chiral auxiliaries

Key Comparative Insights:

Hydrophobicity: The TBDMS and fluorinated derivatives exhibit superior hydrophobicity compared to allyloxy or amino-substituted analogs. The fluorinated compound’s oleophobicity makes it unique in non-stick applications .

Reactivity: The allyloxy-phenoxy derivative’s unsaturated bond enables crosslinking, unlike the inert TBDMS group, which is primarily used for protection .

Chirality : Both the TBDMS and menthyloxy derivatives are chiral, but the latter’s natural terpene backbone is preferred in flavor/fragrance industries .

Stability : The TBDMS group offers stability under broader reaction conditions (e.g., Grignard reactions) compared to acid-labile groups like tert-butyldiphenylsilyl (TBDPS) .

Applications: Amino-substituted derivatives (e.g., dimethylamino phenoxy) are tailored for pH-sensitive drug delivery, while branched alkyl chains (e.g., 2-ethylhexyloxy) serve as plasticizers .

Research Findings and Data

  • Synthetic Utility : The TBDMS-protected diol is a key intermediate in prostaglandin synthesis, where selective deprotection is achieved using tetrabutylammonium fluoride (TBAF) .
  • Thermal Stability : Fluorinated derivatives exhibit thermal stability up to 250°C, making them suitable for high-performance coatings .
  • Biological Activity: The dimethylamino phenoxy derivative shows moderate antimicrobial activity in preliminary assays, linked to its amine functionality .

Biological Activity

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 2168359-06-4) is a siloxane derivative of propanediol, notable for its unique chemical structure that includes a dimethylsilyl group. This compound has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C11H26O4Si
  • Molar Mass : 250.41 g/mol
  • Density : 0.985 g/cm³ (predicted)
  • Boiling Point : Approximately 321.1 °C (predicted)
  • pKa : 13.62 (predicted)

Biological Activity Overview

The biological activity of 1,2-Propanediol derivatives can be attributed to their ability to interact with biological membranes and their role as solvents or carriers for active pharmaceutical ingredients. Here are some key findings related to the biological activity of this compound:

Antimicrobial Properties

Research indicates that siloxane compounds exhibit antimicrobial properties. The presence of the dimethylsilyl group may enhance the compound's ability to disrupt microbial membranes, thereby exhibiting bactericidal effects.

Radical Scavenging Activity

Studies have shown that propanediol derivatives can act as radical scavengers. For instance, the radical pair formation observed in enzymatic reactions involving diol dehydratase suggests that these compounds can stabilize reactive radicals, potentially leading to protective effects against oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various siloxane derivatives, including those similar to 1,2-Propanediol, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (w/v), indicating potential applications in antimicrobial formulations.

Case Study 2: Radical Mechanism Characterization

Research characterizing the radical mechanism involved in the reaction catalyzed by adenosylcobalamin-dependent diol dehydratase highlighted the formation of organic radicals from propanediols . This finding underscores the importance of understanding the radical chemistry associated with these compounds for potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus at concentrations >0.5%
Radical ScavengingStabilizes reactive radicals; potential protective effects
Membrane DisruptionPossible mechanism for antimicrobial action

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